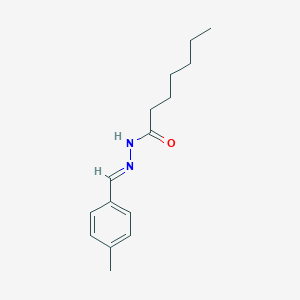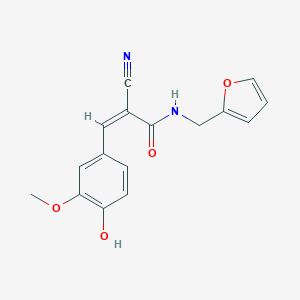
N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid (CTFMMA) is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a maleamic acid derivative and is synthesized by the reaction of 4-chloro-3-trifluoromethyl-aniline with maleic acid. CTFMMA has been shown to possess unique biochemical and physiological effects, making it a valuable tool in scientific research.
作用机制
N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid has been shown to act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This compound has also been shown to interact with various proteins, including human serum albumin, by binding to specific sites on the protein's surface.
Biochemical and Physiological Effects:
This compound has been shown to possess unique biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes play a critical role in the functioning of the nervous system and are targets for the treatment of various neurological disorders such as Alzheimer's disease. This compound has also been shown to interact with human serum albumin, which is the most abundant protein in human blood and plays a critical role in the transport of various molecules throughout the body.
实验室实验的优点和局限性
N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid is a valuable tool for scientific research due to its unique biochemical and physiological effects. The compound's ability to inhibit various enzymes and interact with specific proteins makes it a valuable tool for understanding the mechanisms of action of various drugs and enzymes. However, this compound has some limitations in lab experiments. The compound's solubility in water is limited, making it challenging to work with in aqueous solutions. Additionally, the compound's stability is affected by changes in pH, temperature, and exposure to light.
未来方向
There are several future directions for the use of N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid in scientific research. One potential application is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. This compound's ability to inhibit acetylcholinesterase and butyrylcholinesterase makes it a potential drug candidate for the treatment of these disorders. Additionally, the compound's ability to interact with specific proteins could be used to develop new diagnostic tools for various diseases. Further research is needed to explore these potential applications fully.
合成方法
The synthesis of N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid involves the reaction of 4-chloro-3-trifluoromethyl-aniline with maleic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
科学研究应用
N-(4-chloro-3-trifluoromethyl-phenyl)-maleamic acid has been used in various scientific research applications, including drug discovery, protein-ligand interaction studies, and enzyme inhibition assays. Due to its unique chemical structure, this compound has the potential to interact with various biological targets, making it a valuable tool for understanding the mechanisms of action of various drugs and enzymes.
属性
CAS 编号 |
6240-25-1 |
|---|---|
分子式 |
C11H7ClF3NO3 |
分子量 |
293.62 g/mol |
IUPAC 名称 |
(Z)-4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H7ClF3NO3/c12-8-2-1-6(5-7(8)11(13,14)15)16-9(17)3-4-10(18)19/h1-5H,(H,16,17)(H,18,19)/b4-3- |
InChI 键 |
XBKBYAZSYJLJKK-ARJAWSKDSA-N |
手性 SMILES |
C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)C(F)(F)F)Cl |
SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(F)(F)F)Cl |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B255244.png)
![1-[5-Methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B255245.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255246.png)
![N-(4-morpholinyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255248.png)

![2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255253.png)
![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)

